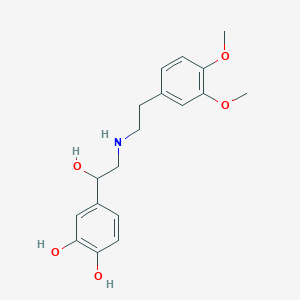

T-0509

Beschreibung

Eigenschaften

CAS-Nummer |

96843-99-1 |

|---|---|

Molekularformel |

C18H23NO5 |

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO5/c1-23-17-6-3-12(9-18(17)24-2)7-8-19-11-16(22)13-4-5-14(20)15(21)10-13/h3-6,9-10,16,19-22H,7-8,11H2,1-2H3 |

InChI-Schlüssel |

DIPGFXJERHNAQQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(3,4-dimethoxyphenethylamino)-2-(3,4-dihydroxyphenyl)ethanol RP333 RP333, (R)-isomer RP333, dihydrochloride, (+)-isomer RP333, hydrochloride T 0509 T-0509 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

T-0509 mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of T-0509

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-0509, also known as (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is a potent and selective full agonist of the β1-adrenergic receptor.[1] Its primary mechanism of action involves the stimulation of the β1-adrenergic receptor, leading to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This cascade ultimately results in enhanced myocardial contractility.[2] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of T-0509, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Agonism

T-0509 exerts its pharmacological effects through high-affinity binding to and activation of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3] As a full agonist, T-0509 mimics the action of endogenous catecholamines like norepinephrine and epinephrine at these receptors, initiating a signaling cascade that leads to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[4][5]

Receptor Selectivity and Binding Affinity

T-0509 demonstrates significant selectivity for the β1-adrenergic receptor over β2- and β3-adrenergic receptors. This selectivity is crucial for minimizing off-target effects, such as vasodilation or bronchodilation, which are mediated by β2-adrenergic receptors. The binding affinities (Ki values) highlight this selectivity.[1]

| Receptor Subtype | T-0509 Ki (nM) | Isoproterenol Ki (nM) | Selectivity Ratio (β2/β1) | Selectivity Ratio (β3/β1) |

| β1-Adrenergic | Value not explicitly stated, but used as baseline | Value not explicitly stated | 11-fold higher Ki for β2 | 97-fold higher Ki for β3 |

| β2-Adrenergic | 11x of β1 | 1.4x of β1 | - | - |

| β3-Adrenergic | 97x of β1 | 28x of β1 | - | - |

| Table 1: Comparative binding affinities of T-0509 and Isoproterenol for β-adrenergic receptor subtypes. Data extracted from radioligand binding studies on COS-7 cell membranes expressing the respective receptor subtypes.[1] |

Studies on chimeric β1/β2-adrenergic receptors have identified that the second transmembrane domain (TM2) of the β1-receptor is a key determinant for the high-affinity binding of T-0509. Specifically, amino acid residues Leu(110), Thr(117), and Val(120) within TM2 are major contributors to this selective interaction.[6]

Signal Transduction Pathway

The mechanism of action of T-0509 follows the canonical G-protein coupled receptor (GPCR) signaling pathway for β1-adrenergic receptors.

-

Receptor Binding and G-Protein Activation: T-0509 binds to the β1-adrenergic receptor, inducing a conformational change. This activated receptor complex then interacts with a stimulatory G-protein (Gs). This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.[3]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits of PKA.[8]

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates several key intracellular proteins involved in cardiac muscle contraction, including:

-

L-type calcium channels: Phosphorylation increases the influx of calcium ions (Ca2+) into the cardiomyocyte.

-

Phospholamban: Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased reuptake of Ca2+ into the sarcoplasmic reticulum.

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to Ca2+, facilitating faster relaxation.

-

The net effect of these phosphorylation events is an increase in the intracellular calcium transient and enhanced contractility of the cardiac muscle.[5]

Pharmacological Effects and Efficacy

T-0509 behaves as a full agonist, meaning it can elicit a maximal response comparable to that of the endogenous ligand. Its positive inotropic effect is dose-dependent. Studies in canine ventricular muscle have shown that T-0509 produces a monophasic increase in contractile force.[2] Interestingly, the accompanying increase in cAMP is biphasic, with a small increase at lower concentrations of T-0509 and a much larger increase at higher concentrations. This suggests the involvement of high- and low-affinity receptor states.[2]

| Parameter | Value | Description |

| pD2 | 8.27 | The negative logarithm of the EC50 value, indicating potency. |

| Intrinsic Activity | Full Agonist | Capable of producing a maximal response. |

| Atenolol pA2 | 7.53 | Indicates competitive antagonism by the β1-selective blocker atenolol. |

| Table 2: Pharmacodynamic properties of T-0509 in canine ventricular muscle.[2] |

The maximal stimulatory effect of T-0509 on adenylyl cyclase in CHO-K1 cells expressing β1-receptors was found to be 85% of that produced by isoproterenol, a non-selective β-agonist.[1]

Experimental Protocols

The characterization of T-0509's mechanism of action relies on several key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of T-0509 for different β-adrenergic receptor subtypes.

-

Cell Culture and Membrane Preparation: COS-7 cells are transiently transfected with plasmids encoding for human β1-, β2-, or β3-adrenergic receptors. After incubation, the cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled antagonist, such as [125I]iodocyanopindolol, and varying concentrations of the unlabeled ligand (T-0509 or a reference compound).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of T-0509 to stimulate the production of cAMP.

-

Membrane Preparation: Membranes from cells expressing the β-adrenergic receptor subtype of interest (e.g., CHO-K1 cells) are prepared.

-

Enzyme Reaction: The membranes are incubated with ATP, an ATP-regenerating system, and varying concentrations of T-0509.

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay with a labeled cAMP tracer and a specific anti-cAMP antibody.[9]

-

Data Analysis: Dose-response curves are generated by plotting cAMP concentration against the logarithm of the T-0509 concentration to determine the EC50 and maximal effect.

Isolated Myocardial Tissue Studies

These ex vivo experiments directly measure the effect of T-0509 on myocardial contractility.

-

Tissue Preparation: Ventricular muscle strips are dissected from an animal model (e.g., canine right ventricle). The strips are mounted in an organ bath containing an oxygenated physiological salt solution at a constant temperature.

-

Stimulation and Recording: The muscle strips are electrically stimulated at a fixed frequency. The isometric contractile force is measured using a force transducer.

-

Drug Administration: After a stabilization period, cumulative concentrations of T-0509 are added to the organ bath.

-

Data Analysis: The increase in contractile force is measured at each concentration, and a dose-response curve is constructed to determine the potency (pD2 or EC50) and efficacy of T-0509.[2]

Conclusion

T-0509 is a selective β1-adrenergic receptor full agonist that enhances myocardial contractility through the activation of the cAMP-PKA signaling pathway. Its high selectivity for the β1-receptor subtype, coupled with its high intrinsic activity, makes it a valuable tool for studying cardiac adrenergic signaling and a potential lead compound for the development of novel inotropic agents. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development in the field of cardiovascular pharmacology.

References

- 1. Molecular characterization of pharmacological properties of T-0509 for beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective beta 1-receptor full agonists, T-0509 and T-1583, increase the force monophasically and cyclic AMP biphasically in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beta1-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 6. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Increased cAMP-PKA signaling pathway activation is involved in up-regulation of CTLA-4 expression in CD4+ T cells in acute SIVmac239-infected Chinese rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]

An In-depth Technical Guide to the TLR7 Agonist Activity of DSP-0509

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core Toll-like receptor 7 (TLR7) agonist activity of DSP-0509 (guretolimod), a synthetic, small-molecule immunomodulator with potential antineoplastic activities.[1] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concept: Selective TLR7 Agonism for Immuno-Oncology

DSP-0509 is a selective agonist of TLR7, a member of the Toll-like receptor family that plays a crucial role in the innate immune system.[2] TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and recognizes single-stranded RNA (ssRNA) from viruses.[2][3] As a TLR7 agonist, DSP-0509 mimics this viral signal, triggering a potent immune response. A key feature of DSP-0509 is its high water solubility, allowing for intravenous administration and systemic availability with a short half-life.[2][3]

Upon administration, DSP-0509 activates TLR7, leading to the secretion of type I interferons (IFN-α) and other inflammatory cytokines.[1][3] This, in turn, stimulates a cascade of immune events, including the activation and maturation of dendritic cells and the subsequent priming of a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1][4] This modulation of the tumor microenvironment, particularly the enhancement of CD8+ T cell infiltration and activity, forms the basis of its therapeutic potential in oncology.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DSP-0509's TLR7 agonist activity.

| Parameter | Value | Species | Assay System | Reference |

| EC50 (TLR7) | 316 nM | Human | In vitro reporter assay | [3] |

| EC50 (TLR8) | > 10 µM | Human | In vitro reporter assay | [3] |

| Half-life (T1/2) | 0.69 h | Mouse | In vivo pharmacokinetic study | [3] |

Table 1: In Vitro Potency and In Vivo Pharmacokinetics of DSP-0509

| Cytokine | Induction Level | Species | Model | Treatment | Reference |

| IFN-α | Marked increase | Mouse | CT26 tumor-bearing mice | 5 mg/kg i.v. | [2] |

| TNF-α | Marked increase | Mouse | CT26 tumor-bearing mice | 5 mg/kg i.v. | [2] |

| IP-10 | Marked increase | Mouse | CT26 tumor-bearing mice | 5 mg/kg i.v. | [2] |

| IFN-α | Dose-dependent increase | Human | Primary pDC culture | In vitro | [2] |

Table 2: In Vivo and In Vitro Cytokine Induction by DSP-0509

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the TLR7 signaling pathway activated by DSP-0509 and a typical experimental workflow for evaluating its in vivo anti-tumor activity.

Caption: DSP-0509 binds to TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.

Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of DSP-0509.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of DSP-0509.

TLR7 Reporter Assay

Objective: To determine the in vitro potency and selectivity of DSP-0509 for human TLR7.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene.

-

HEK293 cells stably expressing human TLR8 and an NF-κB-driven SEAP reporter gene (for selectivity).

-

DSP-0509, dissolved in DMSO to create a stock solution.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

SEAP detection reagent.

-

96-well cell culture plates.

-

Luminometer or spectrophotometer.

Methodology:

-

Cell Seeding: Seed the TLR7 and TLR8 reporter cells in separate 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of DSP-0509 in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest DSP-0509 concentration).

-

Cell Treatment: Remove the old medium from the cells and add the DSP-0509 dilutions.

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

-

SEAP Detection: Collect the cell culture supernatant and measure the SEAP activity according to the manufacturer's instructions for the detection reagent.

-

Data Analysis: Plot the SEAP activity against the log of the DSP-0509 concentration and fit a four-parameter logistic curve to determine the EC50 value.

Cytokine Profiling by ELISA

Objective: To quantify the induction of specific cytokines (e.g., IFN-α) by DSP-0509 in human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

Materials:

-

Human PBMCs or mouse splenocytes.

-

RPMI 1640 medium with 10% FBS.

-

DSP-0509.

-

ELISA kit for the cytokine of interest (e.g., human IFN-α).

-

96-well ELISA plates.

-

Plate reader.

Methodology:

-

Cell Preparation: Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of mouse splenocytes.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Cell Treatment: Add DSP-0509 at various concentrations to the wells. Include a positive control (e.g., another known TLR7 agonist) and a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

ELISA: Perform the ELISA according to the kit manufacturer's protocol. This typically involves coating the plate with a capture antibody, adding the supernatants, adding a detection antibody, adding a substrate, and stopping the reaction.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with DSP-0509.

Materials:

-

Tumor tissue from treated and control mice.

-

Tumor dissociation kit (e.g., containing collagenase and DNase).

-

FACS buffer (PBS with 2% FBS).

-

Red blood cell lysis buffer.

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1).

-

Flow cytometer.

Methodology:

-

Tumor Dissociation: Harvest tumors and mechanically mince them into small pieces. Digest the tissue using a tumor dissociation kit to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer to remove contaminating erythrocytes.

-

Cell Staining:

-

Count the viable cells.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies on ice for 30 minutes in the dark.

-

Wash the cells with FACS buffer.

-

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Use flow cytometry analysis software to gate on the cell populations of interest (e.g., CD45+ leukocytes, then CD3+ T cells, then CD4+ and CD8+ T cell subsets) and quantify their frequencies and absolute numbers.

Conclusion

DSP-0509 is a potent and selective TLR7 agonist that activates the innate immune system to promote a robust anti-tumor adaptive immune response. Its ability to be administered systemically and its well-characterized mechanism of action make it a promising candidate for immuno-oncology, both as a monotherapy and in combination with other immunotherapies such as immune checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DSP-0509 and other novel TLR7 agonists.

References

- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

T-0509 (Guretolimod/DSP-0509): A Technical Guide to Innate Immune System Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-0509, also known as guretolimod or DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) developed for systemic administration. As a potent activator of the innate immune system, DSP-0509 has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with other immunotherapies. This technical guide provides an in-depth overview of the core mechanism of action, quantitative preclinical data, and detailed experimental protocols related to DSP-0509-mediated innate immune activation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of TLR7 agonists.

Core Mechanism of Action: TLR7-Mediated Immune Activation

DSP-0509 functions as a selective agonist for Toll-like receptor 7 (TLR7), an endosomally located pattern recognition receptor (PRR) crucial for detecting single-stranded RNA viruses and initiating an innate immune response.[1] The activation of TLR7 by DSP-0509 triggers a downstream signaling cascade that bridges the innate and adaptive immune systems, leading to a robust anti-tumor response.

The primary immune cells expressing TLR7 and responding to DSP-0509 include plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1] Upon binding to TLR7 within the endosome, DSP-0509 initiates a signaling pathway dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of downstream transcription factors, most notably interferon regulatory factor 7 (IRF7), which is a master regulator of type I interferon (IFN) production (IFN-α and IFN-β).

The secreted type I IFNs play a pivotal role in the subsequent anti-tumor immune response by:

-

Activating dendritic cells (DCs): Type I IFNs promote the maturation and activation of conventional DCs, enhancing their ability to process and present tumor antigens to T cells.

-

Enhancing cytotoxic T-lymphocyte (CTL) function: They directly promote the proliferation and cytotoxic activity of CD8+ T cells.

-

Activating Natural Killer (NK) cells: Type I IFNs stimulate the cytolytic function of NK cells, another key component of the innate anti-tumor response.

-

Inducing a pro-inflammatory microenvironment: The signaling cascade also leads to the production of other pro-inflammatory cytokines and chemokines that attract various immune cells to the tumor microenvironment.

This cascade of events effectively converts an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing and synergistic with other immunotherapies like checkpoint inhibitors.

Caption: T-0509 (DSP-0509) signaling pathway via TLR7 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of DSP-0509.

Table 1: In Vitro Activity of DSP-0509

| Parameter | Cell Line | Value | Reference |

| TLR7 Agonist Activity (EC₅₀) | HEK293/human TLR7 | 316 nM | [2] |

| TLR8 Agonist Activity (EC₅₀) | HEK293/human TLR8 | > 10 µM | [2] |

Table 2: In Vivo Pharmacodynamics - Cytokine Induction in Mice

| Cytokine | Dose (i.v.) | Time Post-Dose | Fold Increase (approx.) | Mouse Strain | Reference |

| IFN-α | 5 mg/kg | 2 hours | >100x | BALB/c | Ota et al., 2023 |

| TNF-α | 5 mg/kg | 2 hours | ~20x | BALB/c | Ota et al., 2023 |

| IP-10 (CXCL10) | 5 mg/kg | 2 hours | >50x | BALB/c | Ota et al., 2023 |

Table 3: In Vivo Anti-Tumor Efficacy of DSP-0509 Monotherapy

| Tumor Model | Mouse Strain | DSP-0509 Dose (i.v.) | Outcome | Reference |

| CT26 (colorectal) | BALB/c | 5 mg/kg, weekly | Significant tumor growth inhibition | [2] |

| LM8 (osteosarcoma) | C3H/HeN | 1 mg/kg, weekly | Significant inhibition of primary tumor and lung metastases | Ota et al., 2023 |

| 4T1 (breast cancer) | BALB/c | 5 mg/kg, weekly | No significant monotherapy effect | [2] |

Table 4: In Vivo Anti-Tumor Efficacy of DSP-0509 Combination Therapy

| Tumor Model | Combination Agent | DSP-0509 Dose (i.v.) | Outcome | Reference |

| CT26 (colorectal) | anti-PD-1 Ab | 5 mg/kg, weekly | Significant synergistic tumor growth inhibition; increased effector memory T cells | Ota et al., 2023 |

| CT26 (colorectal) | anti-CTLA-4 Ab | 5 mg/kg, weekly | Synergistic anti-tumor efficacy and effector memory T cell upregulation | Ota et al., 2023 |

| 4T1 (breast cancer) | anti-PD-1 Ab | 5 mg/kg, weekly | Synergistic tumor growth inhibition | [2] |

| CT26 (colorectal) | Radiation Therapy | 1 mg/kg, weekly | Enhanced anti-tumor activity; increased CTLs and effector memory CD8 T cells | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of DSP-0509.

In Vitro TLR7/TLR8 Reporter Assay

Objective: To determine the agonist activity and selectivity of DSP-0509 for human TLR7 and TLR8.

Methodology:

-

Cell Lines: HEK293 cells stably co-transfected with a human TLR7 or TLR8 expression vector and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter were used.

-

Cell Culture: Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics.

-

Assay Procedure: a. Cells were seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours. b. DSP-0509 was serially diluted in assay medium and added to the cells. A known TLR7/8 agonist (e.g., R848) was used as a positive control. c. Plates were incubated for 24 hours at 37°C in a 5% CO₂ incubator. d. The supernatant was collected, and SEAP activity was measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) at 405 nm.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) was calculated from the dose-response curves using non-linear regression analysis.

Murine Bone Marrow-Derived Dendritic Cell (BMDC) Activation

Objective: To assess the ability of DSP-0509 to activate murine dendritic cells.

Methodology:

-

BMDC Generation: Bone marrow cells were harvested from the femurs and tibias of BALB/c mice and cultured in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days.

-

Activation Assay: a. Day 7 BMDCs were seeded in 24-well plates at 1 x 10⁶ cells/well. b. Cells were stimulated with DSP-0509 (e.g., 1 µM) for various time points (e.g., 60 and 120 minutes for qPCR, 24 hours for cytokine protein analysis).

-

Analysis: a. qPCR: Total RNA was extracted, and cDNA was synthesized. The expression of genes encoding cytokines (e.g., Ifna, Ifnb, Tnf, Il6) and maturation markers (e.g., H2-Ab1 for MHC class II) was quantified by real-time PCR using specific primers and probes. Gapdh was used as a housekeeping gene for normalization. b. ELISA/Luminex: Supernatants were collected, and the concentration of secreted cytokines (e.g., IFN-α, TNF-α) was measured using commercially available ELISA or Luminex kits according to the manufacturer's instructions.

Syngeneic Mouse Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of DSP-0509 as a monotherapy or in combination with other agents.

Methodology:

-

Animal Models: Female BALB/c or C3H/HeN mice (6-8 weeks old) were used. All animal experiments were conducted in accordance with institutional guidelines.

-

Tumor Cell Implantation: a. CT26 (colorectal carcinoma), 4T1 (breast carcinoma), or LM8 (osteosarcoma) cells were cultured in appropriate medium. b. A suspension of tumor cells (e.g., 1 x 10⁶ CT26 cells in 100 µL PBS) was injected subcutaneously into the flank of the mice.

-

Treatment Protocol: a. When tumors reached a palpable size (e.g., 50-100 mm³), mice were randomized into treatment groups. b. DSP-0509 was administered intravenously (i.v.) via the tail vein, typically on a weekly schedule (e.g., 1 or 5 mg/kg). c. For combination studies, checkpoint inhibitors (e.g., anti-PD-1 antibody, 200 µ g/mouse ) were administered intraperitoneally (i.p.) twice weekly.

-

Efficacy Assessment: a. Tumor volume was measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2. b. Body weight and animal welfare were monitored throughout the study.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens were harvested, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, NK1.1) for analysis by flow cytometry.

Caption: General experimental workflow for preclinical evaluation of T-0509.

Clinical Development and Status

DSP-0509 (guretolimod) was evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. However, the trial was terminated. The sponsor's stated reason for termination was a "decision to terminate the development of the program due to changing landscape."[4] No clinical data from this study has been publicly released.

Conclusion

T-0509 (guretolimod/DSP-0509) is a selective, systemically available TLR7 agonist that potently activates the innate immune system. Preclinical data robustly support its mechanism of action, demonstrating induction of type I interferons and pro-inflammatory cytokines, activation of dendritic cells and NK cells, and enhancement of cytotoxic T-lymphocyte responses. This activity translates to significant anti-tumor efficacy in multiple syngeneic mouse models, particularly when used in combination with immune checkpoint inhibitors. While the clinical development of DSP-0509 was halted, the extensive preclinical data provides a valuable foundation for the broader field of TLR7 agonist development, highlighting the therapeutic potential of targeting this innate immune pathway for cancer immunotherapy. The detailed protocols and quantitative data presented in this guide serve as a technical resource for researchers and drug developers working to advance this promising class of immunomodulators.

References

- 1. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]

An In-depth Technical Guide to DSP-0509 and Type I Interferon Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0509, also known as guretolimod, is a synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist with potent immunostimulatory and antineoplastic activities.[1] As a systemically available agent, DSP-0509 represents a significant advancement over earlier topical TLR7 agonists, offering the potential to treat a broader range of malignancies.[2][3] This technical guide provides a comprehensive overview of DSP-0509, focusing on its mechanism of action in inducing type I interferons (IFNs), its pharmacological properties, and detailed methodologies for its preclinical evaluation.

Core Mechanism: TLR7-Mediated Type I Interferon Induction

DSP-0509 exerts its immunostimulatory effects by selectively activating TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[4] Upon binding to TLR7, DSP-0509 initiates a signaling cascade that is crucial for the production of type I IFNs, key cytokines in orchestrating antiviral and antitumor immunity.[2]

The signaling pathway begins with the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the activated TLR7.[2] This is followed by the assembly of a larger signaling complex that includes interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[2] Ultimately, this cascade leads to the activation and nuclear translocation of interferon regulatory factor 7 (IRF7), the master transcription factor for type I IFN genes.[2] The subsequent secretion of IFN-α and other type I IFNs by pDCs triggers a broad-based immune response, including the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and other immune effector cells.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DSP-0509 in preclinical studies.

| Parameter | Species | Value | Reference |

| EC50 (TLR7) | Human | 316 nM | [3] |

| Murine | 33 nM | [2] | |

| EC50 (TLR8) | Human | > 10 µM | [3] |

| Half-life (T1/2) | Mouse (intravenous) | 0.69 hours | [3][4] |

| Cell Type | Treatment | Cytokine Measured | Result | Reference |

| Human peripheral blood mononuclear cells (PBMCs) | DSP-0509 | IFN-α | Dose-dependent increase | [4] |

| Mouse bone marrow-derived dendritic cells (BMDCs) | 1 µM DSP-0509 | Type I IFNs | Induction of secretion | [2][5] |

| CT26 tumor-bearing mice | 1 mg/kg DSP-0509 (i.v.) | Various cytokines/chemokines | Increased levels at 2h, baseline at 24h | [6] |

| Wild-type vs. TLR7 KO mice | 5 mg/kg DSP-0509 (i.v.) | IFN-α | Induced in wild-type, not in TLR7 KO | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DSP-0509.

TLR7 Agonist Activity Assessment using NF-κB/SEAP Reporter Assay

This assay quantifies the activation of the TLR7 signaling pathway by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-inducible SEAP reporter gene.

-

DSP-0509 stock solution (e.g., 10 mM in DMSO).[4]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

SEAP detection reagent (e.g., QUANTI-Blue™).

-

Microplate reader.

Procedure:

-

Seed the HEK293-hTLR7 reporter cells in a 96-well plate at a density of approximately 5 x 104 cells per well and incubate overnight.

-

Prepare serial dilutions of DSP-0509 in cell culture medium.

-

Remove the overnight culture medium from the cells and add the DSP-0509 dilutions. Include a vehicle control (e.g., 0.1% DMSO).[4]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect an aliquot of the cell culture supernatant.

-

Add the supernatant to a new 96-well plate containing the SEAP detection reagent according to the manufacturer's instructions.

-

Incubate at 37°C and monitor the color change.

-

Measure the absorbance at a wavelength of 620-655 nm using a microplate reader.

-

Plot the absorbance values against the log of the DSP-0509 concentration and determine the EC50 value using a non-linear regression analysis.

In Vitro Cytokine Induction in Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and their stimulation with DSP-0509 to measure the induction of type I IFNs and other cytokines.

Materials:

-

Bone marrow cells harvested from mice (e.g., C57BL/6).

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol.

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

DSP-0509.

-

ELISA kits for murine IFN-α and other cytokines of interest.

Procedure:

-

BMDC Generation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL of murine GM-CSF for 7-9 days.

-

On day 3 and day 6, gently remove half of the medium and replace it with fresh medium containing GM-CSF.

-

On day 7-9, harvest the non-adherent and loosely adherent cells, which are enriched for immature BMDCs.

-

-

BMDC Stimulation:

-

Plate the BMDCs in a 24-well plate at a density of 1 x 106 cells per well.

-

Add DSP-0509 at various concentrations (e.g., 1 µM) to the cell cultures.[5] Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 4, 24, or 48 hours).

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plates and collect the cell-free supernatants.

-

Measure the concentration of IFN-α and other cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

-

In Vivo IFN-α Induction in Mice

This protocol details the systemic administration of DSP-0509 to mice and the subsequent measurement of plasma IFN-α levels.

Materials:

-

DSP-0509 formulated for intravenous administration (e.g., dissolved in a 2.5 mM glycine buffered solution, pH 10.2).[4]

-

Wild-type and TLR7 knockout mice (for specificity control).

-

Blood collection supplies (e.g., heparinized tubes).

-

Centrifuge.

-

ELISA kit for murine IFN-α.

Procedure:

-

Administer DSP-0509 to mice via intravenous injection at a specified dose (e.g., 1 or 5 mg/kg).[6]

-

At various time points post-administration (e.g., 2, 6, and 24 hours), collect blood samples from the mice.[6]

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Measure the concentration of IFN-α in the plasma samples using a specific ELISA kit following the manufacturer's instructions.

Conclusion

DSP-0509 is a promising systemically available TLR7 agonist that potently induces type I interferons through the MyD88-IRF7 signaling pathway. Its well-defined mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for cancer immunotherapy, particularly in combination with other immune-modulating agents. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of DSP-0509 and other novel TLR7 agonists.

References

- 1. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 5. Unraveled role of TLR7-mediated interferon signaling activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

The Immunostimulatory Effects of T-0509 on Dendritic Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

T-0509 (also known as DSP-0509) is a novel small-molecule agonist of Toll-like receptor 7 (TLR7) that has demonstrated significant immunostimulatory properties, particularly on dendritic cells (DCs). As key antigen-presenting cells, DCs are critical for initiating and shaping adaptive immune responses. The activation of DCs by T-0509 positions this compound as a promising candidate for immunotherapy, especially in the context of oncology. This technical guide provides an in-depth analysis of the effects of T-0509 on dendritic cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: TLR7 Agonism

T-0509 selectively activates TLR7, an endosomal receptor that recognizes single-stranded RNA viruses.[1] This activation in dendritic cells, particularly plasmacytoid dendritic cells (pDCs) and bone marrow-derived dendritic cells (BMDCs), triggers a downstream signaling cascade mediated by the adaptor protein MyD88.[2] This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[2]

Quantitative Effects of T-0509 on Dendritic Cell Activation

The following tables summarize the key quantitative effects of T-0509 on dendritic cell maturation and function as reported in preclinical studies.

Table 1: Upregulation of Dendritic Cell Maturation Markers by T-0509

| Marker | Cell Type | T-0509 Concentration | Result | Citation |

| CD86 | Murine BMDCs | Dose-dependent | Increased expression | [3] |

| MHC Class II | Murine BMDCs | 1 µM | Elevation of expression | [4][5] |

Table 2: Cytokine Production Induced by T-0509 in Dendritic Cells

| Cytokine | Cell Type | T-0509 Concentration | Result | Citation |

| Type I Interferons (IFN-α) | Human pDCs | Dose-dependent | Increased secretion | [4] |

| TNF-α | Murine BMDMs* | Not specified | Increased secretion | [3] |

*Note: While the study cited measured TNF-α secretion from bone marrow-derived macrophages (BMDMs), this is indicative of the pro-inflammatory cytokine response elicited by T-0509 in myeloid cells, including dendritic cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effects of T-0509 on dendritic cells.

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the in vitro differentiation of murine bone marrow cells into dendritic cells.

Materials:

-

Bone marrow cells isolated from mice (e.g., Balb/c)

-

Complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (e.g., 10 ng/mL)

Procedure:

-

Isolate bone marrow from the femurs and tibias of mice under sterile conditions.

-

Create a single-cell suspension of the bone marrow cells.

-

Culture the cells in complete RPMI-1640 medium supplemented with GM-CSF.

-

Incubate the cells for 9 days to allow for differentiation into BMDCs.[3]

-

After 9 days, the resulting BMDCs can be used for subsequent experiments.

Flow Cytometry Analysis of Dendritic Cell Maturation Markers

This protocol outlines the procedure for quantifying the expression of cell surface markers on BMDCs following treatment with T-0509.

Materials:

-

Generated BMDCs

-

T-0509 (DSP-0509)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against murine CD11c, CD86, and MHC Class II.

-

Flow cytometer

Procedure:

-

Culture the generated BMDCs in the presence of varying concentrations of T-0509 for a specified period (e.g., 2 days).[3]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in FACS buffer.

-

Incubate the cells with fluorochrome-conjugated antibodies against CD11c, CD86, and MHC Class II for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the CD11c-positive population to determine the percentage of cells expressing CD86 and the mean fluorescence intensity of MHC Class II.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes the measurement of cytokine concentrations in the supernatant of dendritic cell cultures.

Materials:

-

Supernatants from T-0509-treated dendritic cell cultures

-

ELISA kit for the specific cytokine of interest (e.g., IFN-α, TNF-α)

-

Microplate reader

Procedure:

-

Culture dendritic cells (e.g., human pDCs or murine BMDCs) with or without T-0509 for a designated time (e.g., 4 hours for human pDCs).[4]

-

Collect the culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the culture supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the cytokine concentration in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the signaling pathway of T-0509 in dendritic cells and a general experimental workflow.

Caption: T-0509 signaling pathway in dendritic cells.

Caption: Experimental workflow for assessing T-0509 effects on BMDCs.

References

- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 3. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-Depth Technical Guide to the Discovery and Synthesis of S-0509: A Selective CCKB/Gastrin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of S-0509, a potent and selective non-peptide antagonist of the cholecystokinin B (CCKB)/gastrin receptor. S-0509, chemically identified as 2-[(tert-butoxycarbonylmethyl) [(m-(carboxy-phenyl)-ureidomethyl-carbonyl]] aminobenzophenone, has demonstrated significant potential in preclinical models for the treatment of gastrointestinal disorders characterized by excessive gastric acid secretion, such as duodenal ulcers. This document details the synthetic pathways, experimental protocols used to evaluate its efficacy, and the underlying signaling mechanisms. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized through diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

The cholecystokinin B (CCKB)/gastrin receptor plays a crucial role in regulating gastric acid secretion. Its activation by the peptide hormone gastrin triggers a signaling cascade that leads to the release of histamine from enterochromaffin-like (ECL) cells, which in turn stimulates parietal cells to produce hydrochloric acid.[1] Dysregulation of this pathway can lead to hyperacidity and the development of peptic ulcer disease. S-0509 was developed as a selective antagonist for the CCKB/gastrin receptor, aiming to provide a therapeutic intervention to control gastric acid secretion and promote ulcer healing.[2][3]

Discovery and Synthesis of S-0509

The development of S-0509 stemmed from structure-activity relationship studies of ureidomethylcarbamoylphenylketone derivatives.[4] These studies identified the importance of a carboxylic acid and a tert-butoxycarbonyl group for high-affinity binding to the CCKB/gastrin receptor.[4]

Synthesis of the 2-Aminobenzophenone Core

A common route for the synthesis of the 2-aminobenzophenone scaffold, a key intermediate for S-0509, involves the Friedel-Crafts acylation of an appropriately substituted aniline. The amino group is typically protected, for instance as a tosylamide, before reaction with a benzoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent deprotection yields the desired 2-aminobenzophenone.[5]

Synthesis of S-0509

While a detailed, step-by-step protocol for the industrial synthesis of S-0509 is not publicly available, a plausible synthetic route based on the structure of S-0509 and general organic chemistry principles is outlined below. This process would involve the sequential coupling of the various structural moieties.

Disclaimer: The following is a generalized synthetic scheme and has not been experimentally validated.

Figure 1: A generalized workflow for the synthesis of S-0509.

Pharmacological Profile

S-0509 is a potent and selective antagonist of the CCKB/gastrin receptor. In preclinical studies, it has demonstrated significant efficacy in reducing gastric acid secretion and promoting the healing of duodenal ulcers.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of S-0509.

| Parameter | Value | Species | Model | Reference |

| ED50 (Pentagastrin-induced acid secretion) | 0.014 mg/kg (i.d.) | Rat | Anesthetized | [4] |

| Inhibition of Basal Acid Secretion | Dose-dependent (0.1-10 mg/kg, i.d.) | Rat | - | [2] |

| Inhibition of Mepirizole-induced Ulcerogenesis | > 3 mg/kg (p.o.) | Rat | Mepirizole-induced | [2] |

| Promotion of Ulcer Healing | > 3 x 2 mg/kg (p.o.) | Rat | Mepirizole-induced | [2] |

Table 1: In vivo efficacy of S-0509.

| Receptor Subtype | Binding Affinity (IC50 or Ki) | Assay Type | Reference |

| CCKB/Gastrin | High (Specific values not publicly available) | Radioligand Binding | [4] |

| CCKA | Low (Selective for CCKB) | Radioligand Binding | [4] |

Table 2: In vitro receptor binding profile of S-0509.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological effects of S-0509.

Pentagastrin-Induced Gastric Acid Secretion in Rats

This protocol is a standard method to evaluate the antisecretory activity of compounds targeting the gastrin receptor.[4][6][7][8]

Objective: To determine the effect of S-0509 on gastric acid secretion stimulated by pentagastrin.

Materials:

-

Male Sprague-Dawley rats

-

Urethane (anesthetic)

-

Pentagastrin

-

S-0509

-

Saline solution

-

pH meter and titration equipment

-

Perfusion pump

Procedure:

-

Rats are anesthetized with urethane.

-

A tracheotomy is performed, and a cannula is inserted to ensure a clear airway.

-

The stomach is exposed via a midline incision, and the pylorus is ligated.

-

A double-lumen catheter is inserted into the stomach through the esophagus for perfusion and sample collection.

-

The stomach is perfused with saline at a constant rate.

-

Gastric effluent is collected at regular intervals (e.g., every 15 minutes).

-

After a basal collection period, pentagastrin is administered intravenously to stimulate acid secretion.

-

S-0509 or vehicle is administered (intraduodenally or intravenously) prior to pentagastrin administration.

-

The collected gastric samples are titrated with a standardized NaOH solution to determine the acid concentration.

-

Acid output is calculated and compared between treatment groups.

Figure 2: Workflow for the pentagastrin-induced gastric acid secretion assay.

Mepirizole-Induced Duodenal Ulcer Model in Rats

This model is used to assess the ulcer-healing and protective effects of S-0509.[2][9][10]

Objective: To evaluate the ability of S-0509 to prevent the formation of and promote the healing of duodenal ulcers induced by mepirizole.

Materials:

-

Male Sprague-Dawley rats

-

Mepirizole

-

S-0509

-

Vehicle control

-

Dissecting microscope

Procedure: For Ulcer Prevention:

-

Rats are administered S-0509 or vehicle orally.

-

After a set period (e.g., 30 minutes), mepirizole is administered subcutaneously or orally to induce duodenal ulcers.

-

Several hours later (e.g., 24 hours), the rats are euthanized.

-

The duodenum is removed, opened along the antimesenteric side, and examined for ulcers under a dissecting microscope.

-

The severity of ulcers is scored based on their number and size.

For Ulcer Healing:

-

Duodenal ulcers are induced with mepirizole.

-

Starting the next day, rats are treated daily with S-0509 or vehicle for a specified period (e.g., 1-2 weeks).

-

At the end of the treatment period, the rats are euthanized, and the duodenal ulcers are assessed as described above.

Figure 3: Workflow for the mepirizole-induced duodenal ulcer model.

Signaling Pathways

S-0509 exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of gastrin to the CCKB receptor on ECL cells.

Gastrin-Mediated Signaling in Gastric Acid Secretion

The binding of gastrin to the G-protein coupled CCKB receptor activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the release of histamine from ECL cells. Histamine then binds to H2 receptors on parietal cells, activating adenylyl cyclase, increasing cyclic AMP (cAMP) levels, and stimulating the H+/K+-ATPase proton pump, which secretes acid into the gastric lumen.[1][7]

Mechanism of Action of S-0509

S-0509, as a competitive antagonist, binds to the CCKB/gastrin receptor, preventing the binding of gastrin and thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in histamine release and consequently, a decrease in gastric acid secretion.

Figure 4: Signaling pathway of gastrin-induced acid secretion and the inhibitory action of S-0509.

Conclusion

S-0509 is a potent and selective CCKB/gastrin receptor antagonist with a clear mechanism of action and demonstrated efficacy in preclinical models of gastric acid secretion and duodenal ulcer. The data presented in this technical guide, including quantitative efficacy, detailed experimental protocols, and elucidation of the signaling pathways, provide a solid foundation for its further development as a therapeutic agent for acid-related gastrointestinal disorders. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic profile in humans and to establish its clinical safety and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Decrease in alkaline secretion during duodenal ulceration induced by mepirizole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mepirizole, a non-steroidal antiinflammatory compound, its ulcerogenicity and inhibitory action on lesions induced by acidic antiinflammatory agents in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 6. The effect of pentagastrin on the gastric secretion by the totally isolated vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mepirizole-induced duodenal ulcers in rats and their pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Species and strain differences in mepirizole-induced duodenal and gastric lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Immunomodulatory Activity of DSP-0509

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and biological activities of DSP-0509 (also known as Guretolimod), a novel small-molecule Toll-like receptor 7 (TLR7) agonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Physicochemical Properties

DSP-0509 is a synthetic, small molecule designed for systemic administration.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C24H34F3N5O4 | [3] |

| Molecular Weight | 513.56 g/mol | [3] |

| Appearance | Solid, Off-white to light yellow | [4] |

| Solubility | High water solubility. Soluble in DMSO (100 mg/mL). | [4][5] |

| Storage | Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 6 months. | [3] |

| Half-life (T1/2) | 0.69 hours | [5][6] |

Mechanism of Action and Signaling Pathway

DSP-0509 functions as a potent and selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA.[2] The activation of TLR7 by DSP-0509 initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, ultimately stimulating an anti-tumor immune response.[1][2] This signaling is dependent on the MyD88 adaptor protein.[5]

The binding of DSP-0509 to TLR7 in the endosome of plasmacytoid dendritic cells (pDCs) and other immune cells triggers a downstream signaling pathway that results in the activation of transcription factors, leading to the expression of genes involved in the immune response.[5]

References

- 1. Facebook [cancer.gov]

- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSP-0509 (Guretolimod) | TLR7 agonist | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

The Role of T-0509 (DSP-0509) in Anti-Tumor Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-0509, also known as DSP-0509, is a novel, systemically administered small molecule agonist of Toll-like receptor 7 (TLR7).[1][2] As a key component of the innate immune system, TLR7 activation triggers a cascade of signaling events that bridge innate and adaptive immunity, making it a compelling target for cancer immunotherapy.[3][4] Preclinical studies have demonstrated that DSP-0509 exhibits potent anti-tumor activity, both as a monotherapy and in combination with other immunotherapeutic agents and radiation therapy. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to DSP-0509's role in anti-tumor immunity.

Mechanism of Action: TLR7 Agonism

DSP-0509 functions by binding to and activating TLR7, an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs), B cells, and other antigen-presenting cells (APCs).[1] Upon activation, TLR7 initiates a MyD88-dependent signaling pathway, leading to the recruitment of IRAK and TRAF6. This cascade culminates in the activation of key transcription factors, including NF-κB and IRF7, which drive the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and notably, Type I interferons (IFN-α/β).[2][4]

The induction of Type I IFNs is a critical component of DSP-0509's anti-tumor effects. Type I IFNs enhance the maturation and antigen-presenting capacity of dendritic cells, promote the cytotoxic activity of natural killer (NK) cells and CD8+ T cells, and increase the expression of MHC class I molecules on tumor cells, thereby enhancing their recognition by cytotoxic T lymphocytes (CTLs).[1][2]

Caption: TLR7 Signaling Pathway Activated by DSP-0509.

Preclinical Efficacy of DSP-0509

In Vitro Activity

DSP-0509 has demonstrated potent and selective agonist activity for human TLR7.

| Parameter | Value | Species | Assay | Reference |

| EC50 | 316 nM | Human | In vitro reporter assay | [1] |

| EC50 (TLR8) | > 10 µM | Human | In vitro reporter assay | [1] |

In Vivo Monotherapy

Intravenous administration of DSP-0509 has been shown to inhibit tumor growth in various syngeneic mouse models. The anti-tumor effect is dependent on a functional immune system, as efficacy is abrogated in nude mice.[2]

| Mouse Model | Cancer Type | DSP-0509 Dose | Outcome | Reference |

| LM8 | Osteosarcoma | 1 mg/kg, i.v., weekly | Significant suppression of primary tumor growth and lung metastasis | [1][2] |

| CT26 | Colorectal Carcinoma | 5 mg/kg, i.v., weekly | Significant tumor growth inhibition | [2] |

Combination Therapy

The anti-tumor activity of DSP-0509 is significantly enhanced when combined with other cancer therapies.

| Combination Partner | Mouse Model | Key Findings | Reference |

| Anti-PD-1 Antibody | CT26 | Significantly enhanced tumor growth inhibition compared to monotherapies. Increased infiltration of CD8+ T cells and effector memory T cells in the tumor. Complete tumor rejection upon re-challenge in some animals. | [1][2] |

| Anti-CTLA-4 Antibody | CT26 | Synergistic anti-tumor efficacy and upregulation of effector memory T cells. | [1] |

| Radiation Therapy | CT26, LM8, 4T1 | Enhanced anti-tumor activity. Increased tumor lytic activity of spleen cells and increased levels of cytotoxic T lymphocytes. | [3] |

| IDO1 Inhibitor | CT26 | Enhanced anti-tumor efficacy by reducing regulatory T cells (Tregs) in the tumor. | [5][6] |

| AXL Inhibitor | In vitro (BMDMs) | Amplified DSP-0509-stimulated TNFα secretion while reducing IL-10 secretion. | [6] |

Immunomodulatory Effects in the Tumor Microenvironment

Single-cell RNA sequencing (scRNA-seq) of tumor-infiltrating lymphocytes (TILs) from CT26 tumor-bearing mice treated with DSP-0509 revealed significant changes in the immune cell landscape.[5][6]

| Immune Cell Population | Change in DSP-0509 Group vs. Vehicle | Reference |

| CD4+ T cells | Significant Increase | [5][6] |

| Regulatory T cells (Tregs) | Significant Increase | [5][6] |

| Natural Killer (NK) cells | Significant Increase | [5][6] |

| Monocytes | Significant Increase | [5][6] |

| Plasmacytoid Dendritic Cells (pDCs) | Significant Increase | [5][6] |

| Granulocytes | Significant Increase | [5][6] |

| Macrophages | Significant Decrease | [5][6] |

Experimental Protocols

In Vivo Syngeneic Mouse Model Studies

Caption: General Workflow for In Vivo Efficacy Studies.

Methodology:

-

Cell Lines and Culture: Murine cancer cell lines such as CT26 (colorectal), LM8 (osteosarcoma), and 4T1 (breast cancer) are cultured in appropriate media and conditions.

-

Animals: Immunocompetent mice (e.g., BALB/c) are used.

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. DSP-0509 is typically administered intravenously (i.v.) at doses ranging from 1-5 mg/kg on a weekly or bi-weekly schedule. Combination agents are administered according to established protocols.

-

Monitoring: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, tumors, spleens, and blood are collected for further analysis, including flow cytometry, gene expression analysis, and histology.

Single-Cell RNA Sequencing (scRNA-seq) of Tumor-Infiltrating Lymphocytes (TILs)

Methodology:

-

Tumor Dissociation: Harvested tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Immune Cell Enrichment: CD45+ cells (leukocytes) are enriched from the single-cell suspension using methods such as magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Single-Cell Library Preparation: The enriched TILs are processed through a single-cell sequencing platform (e.g., 10x Genomics Chromium) to generate barcoded single-cell libraries.

-

Sequencing: The libraries are sequenced on a high-throughput sequencing instrument.

-

Data Analysis: Sequencing data is processed to align reads and generate a gene-cell expression matrix. Downstream analysis involves dimensionality reduction (e.g., UMAP), clustering to identify different immune cell populations, and differential gene expression analysis between treatment groups.

Chromium-Release Cytotoxicity Assay

Methodology:

-

Target Cell Labeling: Tumor cells (target) are labeled with radioactive 51Cr.

-

Effector Cell Preparation: Spleen cells (effector) are isolated from treated and control mice.

-

Co-culture: Labeled target cells are co-cultured with effector cells at various effector-to-target ratios.

-

Measurement of Cr Release: After incubation, the amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated to determine the cytotoxic activity of the effector cells.

Conclusion and Future Directions

DSP-0509 is a promising TLR7 agonist that activates a robust anti-tumor immune response, characterized by the induction of Type I interferons and the activation and recruitment of various immune effector cells. Its synergistic activity with immune checkpoint inhibitors and radiation therapy highlights its potential as a cornerstone of combination cancer immunotherapy. The detailed understanding of its mechanism of action and the immune landscape it modulates provides a strong rationale for its continued clinical development. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to DSP-0509-based therapies and to further optimize combination strategies for various cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 6. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of T-0509: A Review of Publicly Available Data

A comprehensive search for the in vitro characterization of a compound designated "T-0509" has yielded no specific publicly available data corresponding to this identifier. Scientific literature and databases do not contain information on a molecule with this name in the context of antiviral, oncological, or other therapeutic research.

While the query for "T-0509" did not return specific results, the search did identify several other compounds with similar alphanumeric designations, each with distinct mechanisms of action and therapeutic targets. It is possible that "T-0509" may be an internal, preclinical designation not yet disclosed in public forums, or that the identifier is a variant of another compound.

Compounds with Similar Designations:

Several other "0509" compounds were identified, each with a distinct biological profile:

-

S-0509: A potent and selective CCKB/gastrin receptor antagonist. In vitro and in vivo studies in rats have demonstrated its ability to decrease basal gastric acid secretion and inhibit acid responses induced by pentagastrin and peptone.[1]

-

KYS05090: A T-type Ca2+ channel blocker that has been shown to induce autophagy and apoptosis in human lung adenocarcinoma A549 cells by inhibiting glucose uptake and generating reactive oxygen species.[2]

-

AMG 509 (Xaluritamig): A STEAP-1 targeting bi-specific T-cell engager evaluated in heavily pre-treated metastatic castration-resistant prostate cancer (mCRPC) patients.[3]

Additionally, research on antiviral agents for influenza revealed studies on SR9009 and its analogues , which are REV-ERBα agonists. One such analogue, compound 5a, demonstrated potent inhibitory activity against multiple influenza virus strains with low micromolar or submicromolar EC50 values.[4]

Methodologies for In Vitro Characterization of Antiviral Agents:

Although no data exists for T-0509, the general approach to the in vitro characterization of a novel antiviral compound would involve a series of established experimental protocols. These are designed to determine the compound's efficacy, potency, toxicity, and mechanism of action.

Key In Vitro Assays:

| Assay Type | Purpose | Key Parameters Measured |

| Antiviral Activity Assay | To determine the concentration of the compound required to inhibit viral replication. | EC50 (50% effective concentration) |

| Cytotoxicity Assay | To assess the toxicity of the compound to host cells. | CC50 (50% cytotoxic concentration) |

| Selectivity Index (SI) | To evaluate the therapeutic window of the compound. | SI = CC50 / EC50 |

| Plaque Reduction Assay | To quantify the reduction in viral plaques in the presence of the compound. | Plaque number and size |

| Time-of-Addition Assay | To identify the stage of the viral replication cycle targeted by the compound. | Inhibition at different time points of infection |

| Mechanism of Action Studies | To elucidate the specific molecular target of the compound. | Enzyme inhibition (e.g., neuraminidase, polymerase), receptor binding, etc. |

Experimental Workflow for Antiviral Drug Characterization:

The following diagram illustrates a typical workflow for the in vitro characterization of a potential antiviral drug.

Caption: A generalized workflow for the in vitro characterization of antiviral compounds.

Potential Signaling Pathways in Antiviral Research:

The mechanism of action of antiviral drugs often involves the modulation of specific signaling pathways within the host cell that are essential for viral replication. For instance, inhibitors of the PI3K-Akt-mTOR pathway have shown efficacy against influenza viruses.[5]

Caption: Simplified PI3K-Akt-mTOR signaling pathway, a target for some antiviral drugs.

Due to the absence of specific data for "T-0509," this guide serves as a template for the type of information that would be included in a comprehensive in vitro characterization of a novel compound. Should information on T-0509 become publicly available, a detailed technical guide could be developed.

References

- 1. Effects of S-0509, a novel CCKB/gastrin receptor antagonist, on acid secretion and experimental duodenal ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. urotoday.com [urotoday.com]

- 4. Anti-influenza virus activity of the REV-ERBα agonist SR9009 and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

DSP-0509: A Deep Dive into its Role in Activating CD8+ T Cell-Mediated Anti-Tumor Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DSP-0509 (Guretolimod), a novel, systemically available small molecule Toll-like receptor 7 (TLR7) agonist, and its significant role in the activation of CD8+ T cells for cancer immunotherapy. Through an in-depth analysis of preclinical data, this document outlines the mechanism of action, key experimental findings, and detailed protocols relevant to the study of DSP-0509.

Core Mechanism of Action: Bridging Innate and Adaptive Immunity

DSP-0509 functions as a potent agonist of TLR7, a pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and other myeloid cells like macrophages.[1][2] Activation of TLR7 by DSP-0509 initiates a signaling cascade that bridges the innate and adaptive immune systems, ultimately leading to robust anti-tumor responses.[2] The key steps involve the induction of type I interferons (IFNs), which are crucial for the maturation of dendritic cells (DCs) and the subsequent priming and activation of cytotoxic T-lymphocytes (CTLs), also known as CD8+ T cells.[3][4][5]

The activated CD8+ T cells are then capable of recognizing and eliminating tumor cells.[5] Preclinical studies have demonstrated that the anti-tumor efficacy of DSP-0509 is correlated with the level of CD8+ T cell infiltration in the tumor microenvironment prior to treatment.[4][6]

Below is a diagram illustrating the signaling pathway from TLR7 activation by DSP-0509 to the activation of CD8+ T cells.

Quantitative Analysis of DSP-0509 Activity

Preclinical studies have provided key quantitative data on the pharmacological and immunological effects of DSP-0509. These findings are summarized in the tables below.

Table 1: Pharmacological and In Vitro Activity of DSP-0509

| Parameter | Value | Species | Notes |

| Human TLR7 Agonistic Activity (EC50) | 316 nM | Human | DSP-0509 shows no agonistic activity on human TLR8 (EC50 > 10 µM).[1] |

| Half-life (T1/2) | 0.69 hours | Mouse | Demonstrates rapid elimination from the body.[1][7] |

Table 2: In Vivo Effects of DSP-0509 on CD8+ T Cells and Immune Markers

| Finding | Treatment Group | Mouse Model | Key Result |

| Increased Ratio of CD8+ T cells in TILs | DSP-0509 + anti-PD-1 Ab | CT26 | Significantly increased compared to monotherapy (P<0.05).[1][7] |

| Increased Effector Memory T cells in TILs | DSP-0509 + anti-PD-1 Ab | CT26 | Significantly increased (CD8+CD62L-CD127+) compared to monotherapy (P<0.05).[1][7] |

| Increased MHC Class I Expression on Tumor Cells | DSP-0509 + anti-PD-1 Ab | CT26 | Significantly increased compared to monotherapy (P<0.05).[1] |

| Increased Expression of Gzmb, Prf1, Ctla4, and Icos in CD8+ T cells | DSP-0509 + anti-PD-1 Ab | Not Specified | Significantly increased cluster of CD8+ T cells expressing these markers compared to DSP-0509 alone.[2] |

| Increased Splenic Effector Memory CD8 T cells | DSP-0509 + Radiation Therapy | CT26 | Observed in the combination therapy group.[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of DSP-0509.

In Vivo Syngeneic Mouse Models

-

Cell Lines and Tumor Implantation:

-

CT26 (colon carcinoma), 4T1 (mammary carcinoma), and LM8 (osteosarcoma) cell lines are commonly used.[1]

-

Tumor cells (typically 1 x 10^6 cells) are subcutaneously inoculated into the flank of syngeneic mice (e.g., BALB/c for CT26 and 4T1, C3H for LM8).

-

-

Treatment Regimens:

-

DSP-0509 is administered intravenously.[1]

-

For combination studies, anti-PD-1 or anti-CTLA-4 antibodies are administered intraperitoneally.

-

Treatment is typically initiated when tumors reach a palpable size.

-

-

Monitoring and Endpoints:

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

-